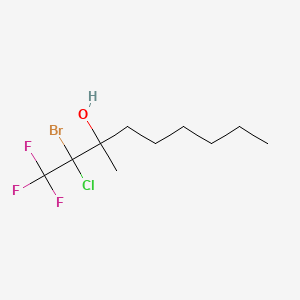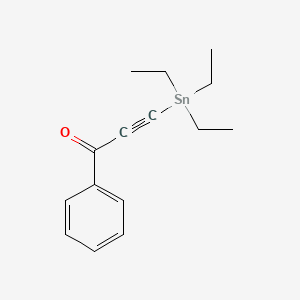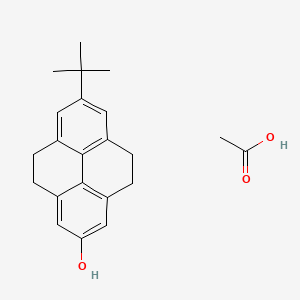
Acetic acid;7-tert-butyl-4,5,9,10-tetrahydropyren-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;7-tert-butyl-4,5,9,10-tetrahydropyren-2-ol is a complex organic compound with a unique structure that combines the properties of acetic acid and a substituted pyrene derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-tert-butyl-4,5,9,10-tetrahydropyren-2-ol typically involves the reaction of acetic acid with a pyrene derivative. One common method involves the use of tert-butyl acetate and acetic acid under controlled conditions to achieve the desired product . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;7-tert-butyl-4,5,9,10-tetrahydropyren-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hypervalent iodine oxyacids.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, sodium dichromate, and N-bromosuccinimide (NBS) . Reaction conditions vary depending on the desired transformation but often involve specific temperatures and solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield pyrene derivatives with additional functional groups, while substitution reactions may introduce new substituents at the benzylic position .
Applications De Recherche Scientifique
Acetic acid;7-tert-butyl-4,5,9,10-tetrahydropyren-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of acetic acid;7-tert-butyl-4,5,9,10-tetrahydropyren-2-ol involves its interaction with molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates or by binding to specific receptors or enzymes . The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylbenzene: Similar in structure but lacks the pyrene moiety.
4-tert-Butylcyclohexyl acetate: Shares the tert-butyl group but has a different core structure.
tert-Butyl bromoacetate: Contains the tert-butyl group and acetic acid moiety but differs in overall structure.
Uniqueness
Acetic acid;7-tert-butyl-4,5,9,10-tetrahydropyren-2-ol is unique due to its combination of acetic acid and a substituted pyrene derivative. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
137594-42-4 |
|---|---|
Formule moléculaire |
C22H26O3 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
acetic acid;7-tert-butyl-4,5,9,10-tetrahydropyren-2-ol |
InChI |
InChI=1S/C20H22O.C2H4O2/c1-20(2,3)16-8-12-4-6-14-10-17(21)11-15-7-5-13(9-16)18(12)19(14)15;1-2(3)4/h8-11,21H,4-7H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
VLWWFACKLAYPAK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(C)(C)C1=CC2=C3C(=C1)CCC4=CC(=CC(=C43)CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


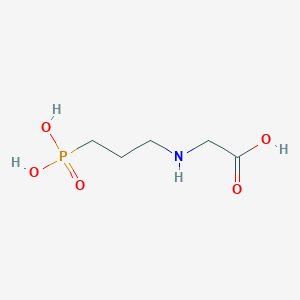
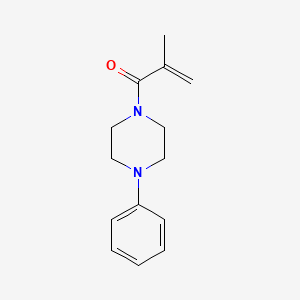
![4-[(Oxolan-2-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14271658.png)

![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)
![7-Fluorobenzo[h]quinoline](/img/structure/B14271687.png)
![Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B14271704.png)


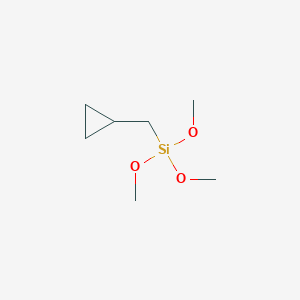
![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
![5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid](/img/structure/B14271735.png)
